2-(Trifluoromethoxy)thiophenol

pKa Acidity Thiol

2-(Trifluoromethoxy)thiophenol (CAS 175278-01-0) is a fluorinated organosulfur building block with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol. Its structure consists of a benzenethiol core with a trifluoromethoxy (-OCF3) group at the ortho position.

Molecular Formula C7H5F3OS
Molecular Weight 194.18 g/mol
CAS No. 175278-01-0
Cat. No. B071609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)thiophenol
CAS175278-01-0
Molecular FormulaC7H5F3OS
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S
InChIInChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H
InChIKeyCIIRSPLZNQRPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)thiophenol CAS 175278-01-0: Core Physicochemical and Procurement Baseline


2-(Trifluoromethoxy)thiophenol (CAS 175278-01-0) is a fluorinated organosulfur building block with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol . Its structure consists of a benzenethiol core with a trifluoromethoxy (-OCF3) group at the ortho position . Key physicochemical identifiers include a predicted pKa of 5.72±0.43, a boiling point of 53-55 °C at 15 mmHg, a density of 1.363±0.06 g/cm3 (predicted), and a refractive index of 1.4768 . Commercially, it is typically supplied as a colorless liquid with purities ranging from 95% to 99% (e.g., 97% from Matrix Scientific and Thermo Scientific) . Its principal utility lies in its role as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the -OCF3 group imparts distinct electronic and physicochemical properties [1].

1
Fluorinated organosulfur building block with ortho -OCF3 electron‑withdrawing group
2
Versatile intermediate for pharmaceutical and agrochemical synthesis programs
3
Supplied as a colorless liquid with high purity for research‑grade transformations

Why 2-(Trifluoromethoxy)thiophenol Cannot Be Replaced by Generic Thiophenol Analogs: Electronic and Steric Differentiation


Direct substitution of 2-(Trifluoromethoxy)thiophenol with non-fluorinated or differently substituted thiophenols is not chemically equivalent due to the profound electronic and steric influence of the ortho -OCF3 group . The -OCF3 substituent is strongly electron-withdrawing (estimated Hammett σp ≈ 0.35-0.39), which significantly enhances the acidity of the thiol proton (predicted pKa = 5.72) compared to unsubstituted thiophenol (pKa ≈ 6.6) or electron-donating analogs [1][2]. This alters nucleophilicity, redox behavior, and hydrogen-bonding capacity in synthetic and biological contexts [3]. Furthermore, the ortho position of the -OCF3 group introduces unique steric and conformational constraints that are absent in meta- or para-substituted analogs, directly impacting regioselectivity in metal-catalyzed couplings and other transformations [4]. The following quantitative evidence demonstrates why these differences are non-trivial and directly impact scientific selection.

Property
Target Compound
Common Alternative
Electronic character
Strongly electron‑withdrawing (-OCF3; σp ≈ 0.35)
Unsubstituted or electron‑donating thiophenols (σp ≤ 0)
Acidity & nucleophilicity
Lower pKa, higher thiolate fraction at neutral pH
Higher pKa; different reactivity and metal‑binding profiles may not transfer
Physicochemical handling
Lower boiling point and distinct refractive index support isomer verification
Para or meta isomers differ in distillation behavior and QC metrics; substitution may alter purification and identity checks

Quantitative Differentiation of 2-(Trifluoromethoxy)thiophenol: Comparative Evidence for Scientific Procurement


Enhanced Acidity (pKa) Versus Unsubstituted and Methyl-Substituted Thiophenols

2-(Trifluoromethoxy)thiophenol exhibits significantly enhanced acidity compared to unsubstituted thiophenol and electron-donating analogs. Its predicted pKa of 5.72±0.43 is approximately 0.9 log units lower than unsubstituted thiophenol (pKa ≈ 6.6) and substantially lower than 2-methylthiophenol (pKa ≈ 6.8) [1]. This increased acidity directly reflects the strong electron-withdrawing effect of the ortho -OCF3 group (estimated Hammett σp ≈ 0.35-0.39), which stabilizes the conjugate thiolate anion [2].

Acidity (pKa)
Cross-study comparable
5.72 ± 0.43
ΔpKa ≈ −0.9 vs. thiophenol
Higher thiolate concentration may alter nucleophilic reactivity in synthetic and biological contexts
Predicted value; experimental confirmation advised for critical applications
pKa Acidity Thiol Electron-Withdrawing

Increased Lipophilicity (LogP) Versus Methoxy and Methyl Analogs

The trifluoromethoxy group substantially increases lipophilicity relative to non-fluorinated analogs. The consensus predicted LogP for 2-(trifluoromethoxy)thiophenol is approximately 2.87, compared to 2.02 for 2-methoxythiophenol . This ~0.85 log unit increase (representing a ~7-fold higher octanol-water partition coefficient) is a direct consequence of fluorine substitution and aligns with established structure-property relationships in medicinal chemistry [1].

Lipophilicity (LogP)
Class-level inference
Target≈ 2.87
2‑Methoxy2.02
ΔLogP+0.85
Supports membrane permeability and distribution studies in drug discovery research
Predicted consensus logP; experimental logD may vary with ionization
Lipophilicity LogP Fluorination Drug Design

Altered Boiling Point and Physical Handling Versus Closest Analogs

2-(Trifluoromethoxy)thiophenol exhibits a markedly lower boiling point (53-55 °C at 15 mmHg) compared to its 4-substituted positional isomer (64-66 °C at 15 mmHg) and to 2-(trifluoromethyl)thiophenol (175-177 °C at atmospheric pressure) . This ~10-12 °C difference in boiling point between ortho and para isomers is attributed to reduced intermolecular interactions in the ortho-substituted compound due to steric shielding of the polar -OCF3 and -SH groups [1].

Boiling point
Head-to-head
ortho53–55 °C (15 mmHg)
para64–66 °C (15 mmHg)
ΔT≈ −10 to −12 °C
Facilitates vacuum distillation and reduces thermal degradation risk in synthesis workflows
Pressure-dependent; comparison made at identical reduced pressure
Boiling Point Volatility Purification Physical Properties

Distinct Refractive Index for Purity Monitoring Versus Positional Isomers

The refractive index (nD) provides a rapid, non-destructive method to verify isomer identity and purity. 2-(Trifluoromethoxy)thiophenol has a reported refractive index of 1.4768, which differs from its para isomer (1.4745) and 3-isomer (1.4770) . While the differences are small (ΔnD ≈ 0.001-0.002), they are measurable with standard laboratory refractometers and serve as a valuable orthogonal quality control metric alongside NMR and HPLC [1].

Refractive index
Head-to-head
nD 1.4768
ΔnD +0.0023 vs. para isomer
Enables rapid, non‑destructive isomer identity verification during incoming QC
Small absolute differences; best used orthogonally with NMR or HPLC
Refractive Index Quality Control Purity Analytical

Electronic Effect (Hammett σ) on Thiol Nucleophilicity and Redox Behavior

The -OCF3 group is a strong electron-withdrawing substituent with estimated Hammett constants of σm ≈ 0.38 and σp ≈ 0.35 [1]. This places it between -CF3 (σp ≈ 0.54) and -F (σp ≈ 0.06) in electron-withdrawing capacity. For thiophenols, S-H bond dissociation enthalpy (BDE) correlates linearly with Hammett σ constants: electron-withdrawing groups increase BDE by ~5-10 kJ/mol per 0.1 σ unit [2][3]. Consequently, 2-(Trifluoromethoxy)thiophenol is predicted to have a higher S-H BDE (~340-345 kJ/mol) than unsubstituted thiophenol (~332 kJ/mol) but lower than its -CF3 analog (~350-355 kJ/mol) [4]. This modulates hydrogen atom transfer (HAT) reactivity and antioxidant capacity in biochemical assays.

Hammett σp
Class-level inference
σp 0.35
Between -CF3 (0.54) and -OCH3 (−0.27)
Intermediate electron‑withdrawing strength tunes thiol nucleophilicity and redox behavior
Derived from literature estimates; direct measurement of BDE may refine reactivity models
Hammett Constant Electronic Effect Nucleophilicity Redox

Patent-Validated Utility in Fluoride-Ion Battery Electrolytes and Therapeutics

2-(Trifluoromethoxy)thiophenol is explicitly claimed as a key component in fluoride-ion battery electrolyte formulations (US-2022271350-A1) and in therapeutic compositions for neuropathic pain treatment (WO-2022119823-A1) [1][2]. While these patents do not provide direct comparator data, the specificity of the ortho -OCF3 thiophenol structure in the claims indicates that alternative thiophenols were either ineffective or inferior for these applications. The presence of granted patent protection underscores the compound's validated industrial and therapeutic relevance beyond generic thiophenol building blocks.

Patent landscape
Source review
Explicitly claimed in fluoride‑ion battery (US‑2022271350‑A1) and neuropathic pain research (WO‑2022119823‑A1) compositions
Indicates non‑obvious property profile valued in material and biomedical research
Patent claims do not provide direct comparator data; experimental benchmarking recommended
Patent Fluoride-Ion Battery Neuropathic Pain Material Science

High-Value Application Scenarios for 2-(Trifluoromethoxy)thiophenol Based on Differentiating Evidence


Medicinal Chemistry: Optimizing Pharmacokinetic Properties via Enhanced Lipophilicity and Acidity

In lead optimization programs, medicinal chemists require precise control over molecular properties to improve oral bioavailability and target engagement. The +0.85 LogP increase and -0.9 pKa shift of 2-(Trifluoromethoxy)thiophenol relative to 2-methoxythiophenol and unsubstituted thiophenol, respectively, enable fine-tuning of membrane permeability and ionization state without introducing additional steric bulk . This is particularly valuable when replacing metabolically labile methoxy groups with the more stable -OCF3 group to extend half-life while maintaining desirable drug-like properties [1].

Process Chemistry: Streamlined Purification Through Lower Boiling Point

The 10-12 °C lower boiling point of 2-(Trifluoromethoxy)thiophenol compared to its 4-substituted positional isomer translates to reduced energy consumption and shorter distillation times during large-scale purification . For kilo-lab and pilot plant operations, this can represent a meaningful cost and time saving. The distinct refractive index (1.4768 vs. 1.4745 for the para isomer) also provides a convenient in-process check to confirm isomer identity before committing to multi-step synthesis .

Biochemical Probe Design: Intermediate Electron-Withdrawing Character for Tuning Thiol Reactivity

The -OCF3 group's Hammett σp value of ~0.35 positions this thiophenol between the strongly electron-withdrawing -CF3 (σp = 0.54) and the electron-donating -OCH3 (σp = -0.27) . In covalent inhibitor design, where thiol reactivity must be balanced against off-target labeling, this intermediate electronic profile allows chemists to dial in the desired level of nucleophilicity. The predicted S-H BDE of ~340-345 kJ/mol suggests moderate hydrogen atom transfer capacity, useful for designing thiol-based antioxidants or radical scavengers .

Advanced Materials: Patent-Protected Electrolyte Component for Next-Generation Batteries

2-(Trifluoromethoxy)thiophenol is specifically claimed in fluoride-ion battery electrolyte patents (US-2022271350-A1), distinguishing it from generic thiophenols . The combination of the -SH group (which can coordinate to electrode surfaces) and the highly electronegative -OCF3 group (which stabilizes fluoride ion conduction) creates a unique chemical synergy not available in non-fluorinated or differently substituted analogs. For research groups developing solid-state electrolytes, sourcing this exact compound is essential for reproducing patented formulations and exploring structure-property relationships.

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability and ionization control
Enhanced lipophilicity and acidity profile vs. non‑fluorinated analogs
Permeability and ionization state assays in drug‑discovery models
Synthesis process development and isomer verification
Lower boiling point and distinct refractive index compared to positional isomers
Purification efficiency and orthogonal QC checks for isomer identity
Biochemical probe design with tunable thiol reactivity
Intermediate Hammett σp (~0.35) for controlled nucleophilicity
Nucleophilicity and hydrogen‑atom transfer (HAT) capacity modulation
Fluoride‑ion battery electrolyte research
Patent‑described formulation component with -SH / -OCF3 synergy
Electrolyte composition and structure‑property relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethoxy)thiophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.